molecular formula C14H17Cl2NO2 B262187 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether

Número de catálogo B262187
Peso molecular: 302.2 g/mol
Clave InChI: CWMROLBDDJVRLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether (DPCPX) is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptor antagonists have been shown to have potential therapeutic applications in a wide range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and depression.

Mecanismo De Acción

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptor activation has been shown to have a variety of effects on neuronal function, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of gene expression. By blocking the adenosine A1 receptor, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether can modulate these effects and potentially have therapeutic applications.
Biochemical and physiological effects:
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. For example, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in models of Parkinson's disease. 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant-like effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other receptors or systems. However, one limitation of using 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations or longer exposure times to achieve desired effects.

Direcciones Futuras

There are many potential future directions for research on 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether and adenosine A1 receptor antagonists. For example, further studies are needed to elucidate the precise mechanisms by which 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether exerts its neuroprotective and antidepressant-like effects, and to identify potential therapeutic applications in other neurological and psychiatric disorders. Additionally, the development of more potent and selective adenosine A1 receptor antagonists may allow for more precise modulation of this receptor and potentially enhance therapeutic efficacy.

Métodos De Síntesis

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenylacetic acid with 1-pyrrolidinebutanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting intermediate can then be converted to 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether using a variety of methods, including the reaction with ethyl chloroformate or isobutyl chloroformate in the presence of a base such as triethylamine.

Aplicaciones Científicas De Investigación

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been extensively studied in both in vitro and in vivo models, and has been shown to have potential therapeutic applications in a wide range of neurological and psychiatric disorders. For example, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, and has been shown to have antidepressant-like effects in models of depression.

Propiedades

Nombre del producto

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether

Fórmula molecular

C14H17Cl2NO2

Peso molecular

302.2 g/mol

Nombre IUPAC

4-(2,4-dichlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C14H17Cl2NO2/c15-11-5-6-13(12(16)10-11)19-9-3-4-14(18)17-7-1-2-8-17/h5-6,10H,1-4,7-9H2

Clave InChI

CWMROLBDDJVRLR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

SMILES canónico

C1CCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.